REACTION_CXSMILES
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[CH2:1]([C:3]1[C:4]([NH2:8])=[N:5][NH:6][CH:7]=1)[CH3:2].[Br:9][CH:10]([CH:13]=O)[CH:11]=O.C(O)(=O)C>C(O)C>[Br:9][C:10]1[CH:11]=[N:8][C:4]2[N:5]([N:6]=[CH:7][C:3]=2[CH2:1][CH3:2])[CH:13]=1
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Name
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|
Quantity
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0.5 g
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Type
|
reactant
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Smiles
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C(C)C=1C(=NNC1)N
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Name
|
|
Quantity
|
1.47 g
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Type
|
reactant
|
Smiles
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BrC(C=O)C=O
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Name
|
|
Quantity
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1.21 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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8 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 4 h
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Duration
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4 h
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Type
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CUSTOM
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Details
|
the resulting precipitate was removed by filtration
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Type
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CONCENTRATION
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Details
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the filtrate concentrated
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Type
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WASH
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Details
|
the organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
purified by CombiFlash (0 to 50% EtOAc/Hex)
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Type
|
CUSTOM
|
Details
|
to give product
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=NC=2N(C1)N=CC2CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |